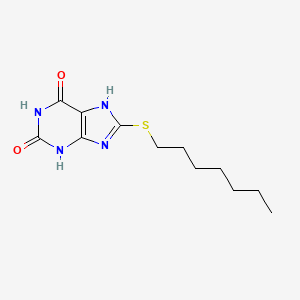
Xanthine, 8-(heptylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to uric acid by xanthine oxidase.
Reduction: Potential reduction of the heptylthio group under specific conditions.
Substitution: Introduction of different functional groups at various positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase enzyme.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Major Products:
Oxidation: Uric acid.
Reduction: Reduced xanthine derivatives.
Substitution: Various substituted xanthine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Xanthine, 8-(heptylthio)- is used as a scaffold in medicinal chemistry for the development of new drugs with enhanced pharmacological properties .
Biology: In biological research, xanthine derivatives are studied for their role in purine metabolism and their effects on various biological pathways .
Medicine: Xanthine, 8-(heptylthio)- and its derivatives are investigated for their potential therapeutic applications, including as bronchodilators, anti-inflammatory agents, and central nervous system stimulants .
Industry: In the industrial sector, xanthine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
Xanthine, 8-(heptylthio)- exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle cells . Additionally, xanthine derivatives can antagonize adenosine receptors, resulting in increased alertness and bronchodilation .
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .
Propiedades
Número CAS |
73840-30-9 |
|---|---|
Fórmula molecular |
C12H18N4O2S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |
Clave InChI |
JTVLGYIEMWWNRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


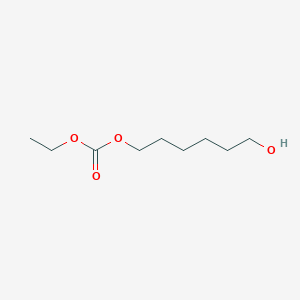
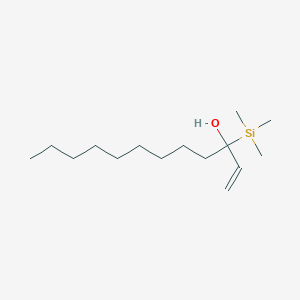
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
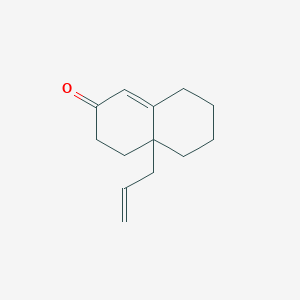
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
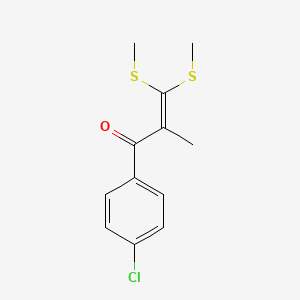
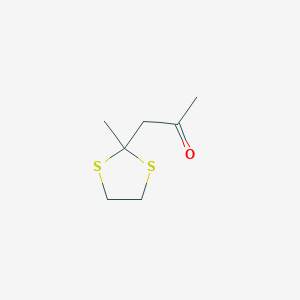
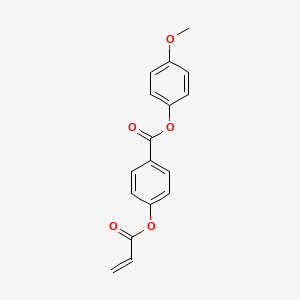
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)

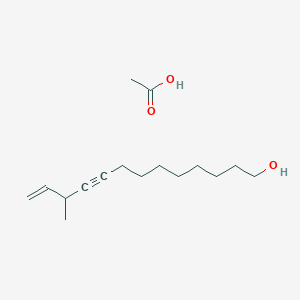
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
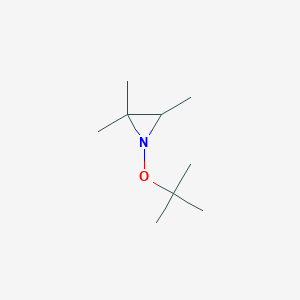
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
